![molecular formula C13H15Cl2N3O3S2 B2501371 2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide CAS No. 865592-39-8](/img/structure/B2501371.png)

2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

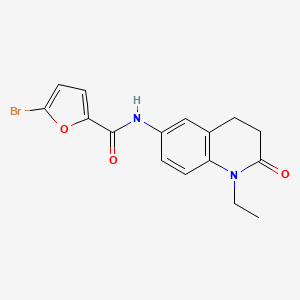

The compound "2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse pharmacological properties, including anti-inflammatory and antibacterial activities . The dichloro substitution on the thiazole ring and the presence of the diethylsulfamoyl group may influence the compound's biological activity and chemical reactivity.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by further reactions with various substituents to introduce different functional groups . In the case of the compound , the synthesis would likely involve the introduction of the diethylsulfamoyl group at the 6-position of the benzothiazole ring, followed by chloroacetylation to attach the acetamide moiety. The specific synthesis route for this compound is not detailed in the provided papers, but the general methodology for synthesizing similar compounds is well-established.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the planarity of the benzothiazole moiety and the spatial orientation of the substituents . The presence of substituents such as the diethylsulfamoyl group and the acetamide moiety can influence the overall geometry of the molecule, potentially affecting its biological activity. The molecular structure is crucial for the interaction of the compound with biological targets, as seen in the docking studies of similar compounds with the COX-2 enzyme .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on the functional groups present. The chloroacetyl group, for instance, can react with nucleophiles, and the acetamide moiety can participate in hydrogen bonding . The dichloro substitution may also affect the compound's reactivity, as seen in a theoretical study where dichloro-substituted (1,3-thiazol-2-yl)acetamides showed varying chemical reactivity based on the position of substitution . These reactions are important for understanding the compound's behavior in biological systems and its potential as a pharmacological agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents . The presence of the diethylsulfamoyl group could affect the compound's solubility in water and organic solvents, which is important for its bioavailability. The dichloro groups may contribute to the compound's stability and reactivity, as suggested by the comparative theoretical study on dichloro-substituted acetamides . Understanding these properties is essential for the development of the compound as a drug candidate.

Scientific Research Applications

Structure-Activity Relationships

Research on structure-activity relationships highlights efforts to modify the chemical structure of benzothiazole derivatives to improve their metabolic stability and efficacy in inhibiting certain enzymes or cellular targets. For instance, studies have investigated various 6,5-heterocycles as alternatives to the benzothiazole ring to reduce metabolic deacetylation, aiming to enhance the stability and efficacy of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors (Stec et al., 2011).

Antimicrobial and Antifungal Studies

Another significant area of research involves the synthesis of benzothiazole derivatives for antimicrobial and antifungal applications. Derivatives have been synthesized and tested for their effectiveness against various bacterial and fungal strains, showing promising results in combating microbial resistance (Patel & Agravat, 2007).

Photovoltaic Efficiency and Quantum Studies

The potential of benzothiazole derivatives in improving photovoltaic efficiency has also been explored. Studies have performed photochemical and thermochemical modeling to analyze the light harvesting efficiency (LHE) and the free energy of electron injection, suggesting that certain benzothiazole acetamide analogs could be used as photosensitizers in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).

Antitumor Activity Evaluation

There is also interest in evaluating the antitumor activity of benzothiazole derivatives. Compounds synthesized using the benzothiazole structure have been screened for their potential antitumor activity against various human tumor cell lines, identifying some derivatives with considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

Quantum Calculations and Reactivity Studies

Further studies have focused on the quantum calculations to understand the reactivity and properties of novel sulfonamide derivatives, including their antimicrobial activity. These investigations provide insights into the electronic structure and potential pharmaceutical applications of these compounds (Fahim & Ismael, 2019).

properties

IUPAC Name |

2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2N3O3S2/c1-3-18(4-2)23(20,21)8-5-6-9-10(7-8)22-13(16-9)17-12(19)11(14)15/h5-7,11H,3-4H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHHSDVUDNQKBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501295.png)

![[(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2501297.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2501300.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2501302.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B2501304.png)

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2501307.png)

![(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2501308.png)

![3-[(E)-but-2-enyl]-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2501309.png)

![Tert-butyl (8R)-8-amino-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2501311.png)